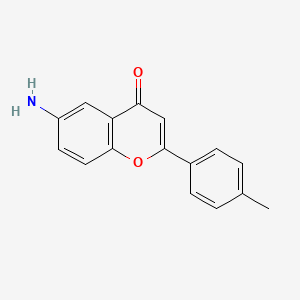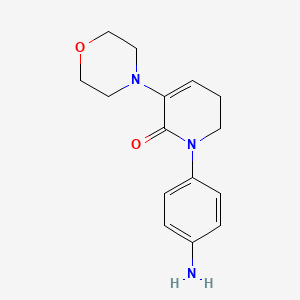
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” is a chemical compound with the molecular formula C15H19N3O2 . It has a molecular weight of 273.33 g/mol . The IUPAC name for this compound is 1-(4-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one .
Molecular Structure Analysis
The molecular structure of “1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” can be represented by the canonical SMILES string: C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N . The InChI representation is InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2 .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” are not available, compounds with similar structures such as 1-(4-substituted-aminophenyl) ethanones have been used in the synthesis of various heterocyclic systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” include a molecular weight of 273.33 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The topological polar surface area is 58.8 Ų .
Applications De Recherche Scientifique
Application 1: Synthesis of Electrochromic Polyimides
- Summary of the Application: The compound is used in the synthesis of novel electrochromic aromatic polyimides . These polyimides change color when a voltage is applied, a property known as electrochromism .
- Methods of Application: The compound is used in a two-step polymerization process to synthesize two novel electrochromic aromatic polyimides . The polyimide films are then prepared on ITO-conductive glass by electrostatic spraying .
- Results or Outcomes: The synthesized polyimides showed a noticeable color change from original yellow to dark blue and green when a voltage was applied . The switching/bleaching times of the films were 13 s/16 s and 13.9 s/9.5 s, respectively .
Application 2: Mechanical Parameter Extraction via Molecular Dynamics Simulation
- Summary of the Application: The compound is used in molecular dynamics simulations to assess the predictive capability of mechanical properties of polyimides .
- Methods of Application: All-atom molecular dynamics simulations are performed for materials like Kapton® and PMDA-BIA . The OPLS-AA force field is used to describe these polyimides with respect to their Young’s modulus and Poisson’s ratio .
- Results or Outcomes: The simulations almost perfectly replicate the results from real-world experimental data and are in line with predictions using other MD force fields .
Application 3: Synthesis of Novel Electrochromic Polyimides with Benzimidazole Substituents
- Summary of the Application: The compound is used in the synthesis of novel electrochromic aromatic polyimides with pendent benzimidazole group .
- Methods of Application: The compound is used in a two-step polymerization process to synthesize two novel electrochromic aromatic polyimides . The polyimide films are then prepared on ITO-conductive glass by electrostatic spraying .
- Results or Outcomes: The synthesized polyimides showed a noticeable color change from original yellow to dark blue and green when a voltage was applied . The switching/bleaching times of the films were 13 s/16 s and 13.9 s/9.5 s, respectively .
Application 4: Extraction of Mechanical Parameters via Molecular Dynamics Simulation
- Summary of the Application: The compound is used in molecular dynamics simulations to assess the predictive capability of mechanical properties of polyimides .
- Methods of Application: All-atom molecular dynamics simulations are performed for materials like Kapton® and PMDA-BIA . The OPLS-AA force field is used to describe these polyimides with respect to their Young’s modulus and Poisson’s ratio .
- Results or Outcomes: The simulations almost perfectly replicate the results from real-world experimental data and are in line with predictions using other MD force fields .
Application 5: Synthesis of Novel Electrochromic Polyimides with Benzimidazole Substituents
- Summary of the Application: The compound is used in the synthesis of novel electrochromic aromatic polyimides with pendent benzimidazole group .
- Methods of Application: The compound is used in a two-step polymerization process to synthesize two novel electrochromic aromatic polyimides . The polyimide films are then prepared on ITO-conductive glass by electrostatic spraying .
- Results or Outcomes: The synthesized polyimides showed a noticeable color change from original yellow to dark blue and green when a voltage was applied . The switching/bleaching times of the films were 13 s/16 s and 13.9 s/9.5 s, respectively .
Orientations Futures
Propriétés
IUPAC Name |
1-(4-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGIGSPFTMLIMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

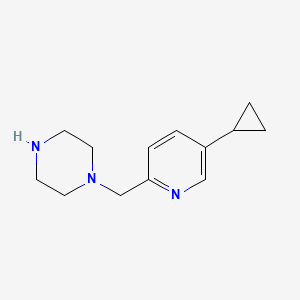
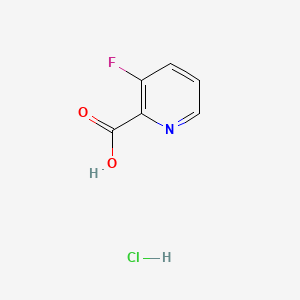
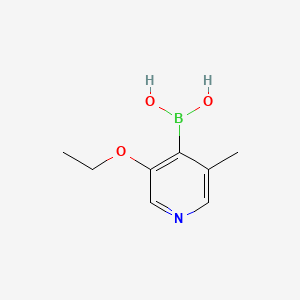
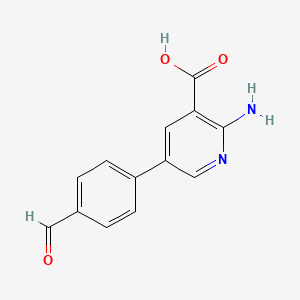

![2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B596041.png)
![Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B596042.png)

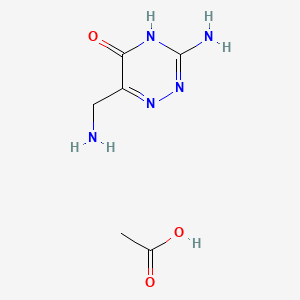

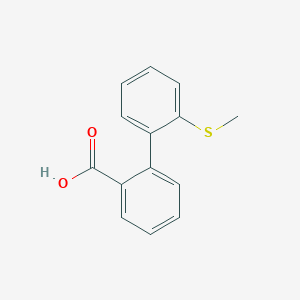
![Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B596053.png)
![1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B596055.png)
